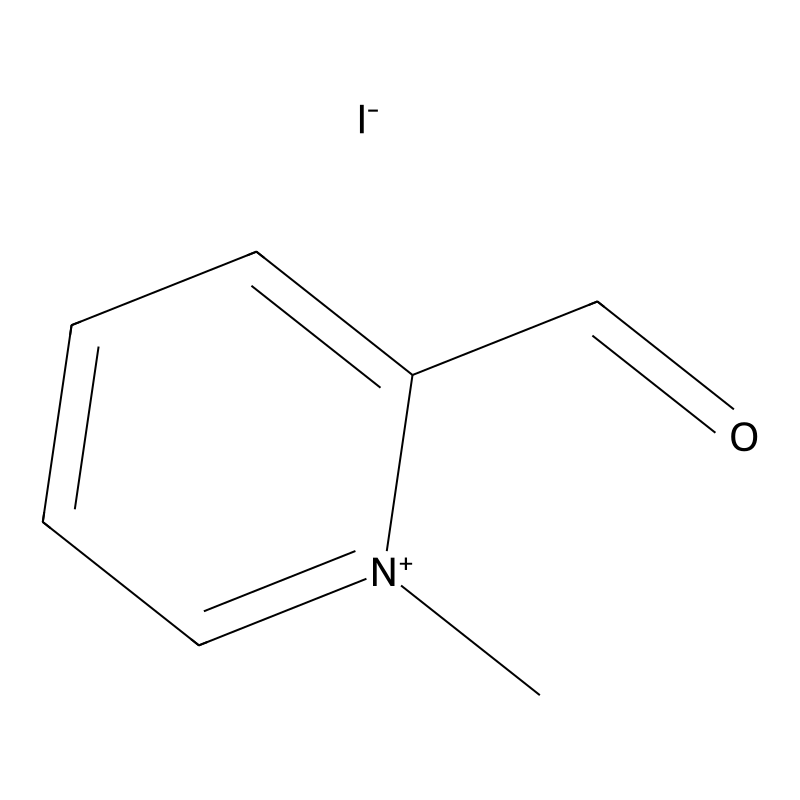

2-Formyl-1-methylpyridinium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Formyl-1-methylpyridinium iodide (FMPI) is a heterocyclic compound with the chemical formula C7H8INO. It can be synthesized through various methods, including the Vilsmeier-Haack formylation of N-methylpyridinium iodide with N,N-dimethylformamide and phosphorus oxychloride []. The characterization of FMPI can be achieved using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Potential Applications:

While research on FMPI is limited, its potential applications in scientific research are being explored in several areas:

- Precursor for N-heterocyclic carbenes (NHCs): FMPI can be used as a precursor for the synthesis of NHCs, which are a class of highly stable and versatile carbenes with numerous applications in organic synthesis and catalysis [].

- Antimicrobial activity: Some studies have investigated the potential antimicrobial activity of FMPI against various microorganisms. However, further research is needed to confirm its efficacy and potential mechanisms of action [].

- Medicinal chemistry: The presence of the formyl group and the positively charged pyridinium ring makes FMPI an interesting candidate for exploring its potential interactions with biological targets relevant to drug discovery [].

2-Formyl-1-methylpyridinium iodide is a chemical compound with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol. It is characterized by the presence of a formyl group (-CHO) attached to the second position of a 1-methylpyridinium ring, making it an important pyridinium derivative. The compound is typically presented as a crystalline solid and is soluble in polar solvents, which enhances its utility in various

- The mechanism of action for FMPI is not well-documented in the scientific literature readily available.

- As with most chemicals, it's advisable to handle FMPI with proper laboratory precautions. Specific safety information on FMPI, including flammability and toxicity data, is not available in the openly accessible scientific literature.

- Condensation Reactions: This compound can react with hydrazine and phenylhydrazine to form carbinolamine intermediates, which are significant in organic synthesis .

- Cannizzaro Reaction: Under specific conditions, it can undergo a Cannizzaro reaction yielding an alcohol and a carboxylic acid, demonstrating its reactivity towards nucleophiles .

- Bromination and Nitrosation: The compound can be brominated or nitrosated to produce derivatives such as 5-bromo-2-methylaminopyridine-3-carbaldehyde and 2-methyl(nitroso)-aminopyridine-3-carbaldehyde, respectively .

The synthesis of 2-formyl-1-methylpyridinium iodide can be achieved through several methods:

- Direct Formylation: Starting from 1-methylpyridine, the compound can be synthesized via formylation using formic acid or other formylating agents.

- Reaction with Iodine: The iodide salt is typically formed by reacting the resulting formylpyridine with iodine, enhancing its stability and solubility in polar solvents .

- Alternative Routes: Other methods may involve multi-step synthesis processes that incorporate intermediate compounds derived from pyridine derivatives.

2-Formyl-1-methylpyridinium iodide has several applications:

- Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing more complex organic molecules, particularly in the production of pharmaceuticals and agrochemicals.

- Research Tool: The compound is utilized in research settings for studying reaction mechanisms involving pyridinium derivatives and their reactivity patterns .

Interaction studies involving 2-formyl-1-methylpyridinium iodide focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable intermediates makes it a valuable subject for exploring reaction pathways in organic chemistry. Additionally, its interactions with biological molecules could provide insights into its potential therapeutic roles.

Several compounds share structural similarities with 2-formyl-1-methylpyridinium iodide. These include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Formyl-1-methylpyridinium iodide | Formyl group at the fourth position | Different substitution pattern affects reactivity |

| 2-Pyridinecarboxaldehyde | Aldehyde group at position two of pyridine | Lacks the methyl group, affecting solubility |

| 3-Methylpyridine | Methyl group at position three | No formyl group, primarily used as a base |

The uniqueness of 2-formyl-1-methylpyridinium iodide lies in its specific positioning of the formyl group and methyl substitution, which influences its reactivity and potential applications in synthetic chemistry compared to other similar compounds.